Trifluoroacetic acid thallium(iii)salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

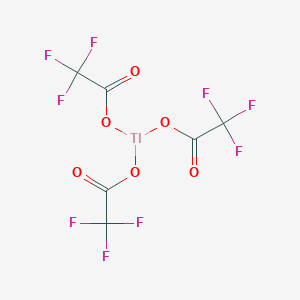

C6F9O6Tl |

|---|---|

Molecular Weight |

543.43 g/mol |

IUPAC Name |

bis[(2,2,2-trifluoroacetyl)oxy]thallanyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |

InChI Key |

PSHNNUKOUQCMSG-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)(C(F)(F)F)O[Tl](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |

Origin of Product |

United States |

Historical Trajectories and Evolution of Thallium Iii Reagents in Organic Synthesis

The journey of thallium in organic synthesis began after its discovery in 1861. scripps.edu Early investigations into organothallium chemistry were somewhat limited. However, the development of various thallium(III) salts as reagents for organic transformations marked a significant advancement in the field.

Initially, thallium(III) salts like thallium(III) acetate (B1210297) (TTA) and thallium(III) nitrate (B79036) (TTN) were employed for various oxidative transformations. researchgate.net For instance, TTA was used for the oxidative rearrangement of ketones and TTN for the oxidation of alkenes and alkynes. capes.gov.br While effective to an extent, these early reagents often required harsh reaction conditions and sometimes lacked the desired reactivity and selectivity.

A pivotal moment in the evolution of thallium(III) reagents was the introduction of thallium(III) trifluoroacetate (B77799) (TTFA). The strongly electron-withdrawing trifluoroacetate groups significantly enhance the electrophilicity of the thallium(III) center compared to its acetate counterpart. rutgers.edu This heightened electrophilicity allows TTFA to react with a broader range of substrates under milder conditions, leading to cleaner and more efficient transformations. The development of TTFA expanded the scope of thallium-mediated reactions, particularly in the realm of electrophilic aromatic substitution, making it a superior reagent for many applications. acs.orgacs.org

Conceptual Significance of Trifluoroacetic Acid Thallium Iii Salt As a Multifunctional Reagent

The conceptual significance of thallium(III) trifluoroacetate (B77799) lies in its dual reactivity, functioning as both a potent electrophile and a one-electron oxidant. This multifunctionality allows it to mediate a diverse range of chemical reactions, often with high levels of regio- and stereoselectivity.

As a powerful electrophile, TTFA readily attacks electron-rich aromatic compounds in a process known as electrophilic aromatic thallation. wikipedia.org This reaction forms stable arylthallium(III) ditrifluoroacetate intermediates. These intermediates are exceptionally valuable as they can be readily transformed into a variety of functionalized aromatic compounds by reaction with different nucleophiles. wikipedia.org For example, treatment with potassium iodide leads to the synthesis of aromatic iodides. acs.orgacs.org

In its role as a one-electron oxidant, TTFA can react with highly activated aromatic substrates to generate radical cations. The fate of these reactive intermediates can be controlled to achieve various synthetic outcomes, including oxidative coupling and intramolecular cyclization reactions. This mode of reactivity has proven particularly useful in the synthesis of complex biaryl systems and various heterocyclic compounds. acs.org

The combination of these two distinct modes of reactivity in a single reagent underscores the multifunctional nature of TTFA and its importance in synthetic organic chemistry.

Contemporary Relevance and Scope in Chemical Transformations

Established Preparation Routes of Trifluoroacetic Acid Thallium(III) Salt

Trifluoroacetic acid thallium(III) salt, more commonly known as thallium(III) trifluoroacetate (TTFA), is a key reagent in organic chemistry, particularly for electrophilic aromatic thallation. acs.org Its synthesis is typically achieved through the reaction of a suitable thallium(III) precursor with trifluoroacetic acid.

The most common and straightforward method involves the use of thallium(III) oxide as the starting material. zegmetal.com The reaction proceeds by suspending thallium(III) oxide in an excess of trifluoroacetic acid. The mixture is typically stirred, sometimes with gentle heating, to facilitate the dissolution of the oxide and the formation of the salt. The reaction is driven by the acid-base neutralization between the basic oxide and the strong trifluoroacetic acid. After the reaction is complete, the excess trifluoroacetic acid is usually removed under reduced pressure to yield the solid thallium(III) trifluoroacetate. This method is advantageous due to the commercial availability of thallium(III) oxide.

Another established route involves the oxidation of a thallium(I) salt to a thallium(III) salt directly in a trifluoroacetic acid medium. google.com For instance, thallium(I) compounds can be oxidized using hydrogen peroxide in trifluoroacetic acid. google.com This in-situ formation of the thallium(III) species in the presence of the trifluoroacetate counterion provides a direct path to the desired product.

The table below summarizes these established preparation routes.

Table 1: Preparation Routes for Thallium(III) Trifluoroacetate

| Starting Material | Reagents | Solvent | General Conditions | Product |

|---|---|---|---|---|

| Thallium(III) oxide (Tl₂O₃) | Trifluoroacetic acid (TFA) | Trifluoroacetic acid | Stirring, often with gentle heat, followed by removal of excess TFA. | Thallium(III) trifluoroacetate (Tl(OOCCF₃)₃) |

| Thallium(I) salt (e.g., TlNO₃) | Hydrogen peroxide (H₂O₂) | Trifluoroacetic acid | Controlled addition of H₂O₂ to a solution of the Tl(I) salt in TFA. | Thallium(III) trifluoroacetate (Tl(OOCCF₃)₃) |

Synthesis of Diverse Thallium(III) Carboxylate Complexes for Comparative Studies

The synthesis of various thallium(III) carboxylate complexes is crucial for comparative studies of reactivity and electronic effects. The methods are generally analogous to those used for other metal carboxylates and can be adapted based on the properties of the specific carboxylic acid and thallium precursor. wikipedia.org

Common synthetic strategies include:

Acid-Base Reaction : Similar to the preparation of TTFA from thallium(III) oxide, other thallium(III) carboxylates can be prepared by reacting Tl₂O₃ or thallium(III) hydroxide (B78521) with the desired carboxylic acid (RCOOH).

Anion Exchange : A pre-formed thallium(III) salt, such as thallium(III) chloride or nitrate (B79036), can be treated with a salt of the desired carboxylate (e.g., sodium carboxylate). This salt metathesis reaction precipitates the less soluble thallium(III) carboxylate or can be driven to completion by other means. wikipedia.org

Reaction with Thallium(III) Acetate (B1210297) : Thallium(III) acetate can serve as a convenient starting material. By treating it with a carboxylic acid of lower volatility, an exchange reaction can occur, displacing acetic acid.

For instance, reactions of TlCl₃ with pyridine (B92270) carboxylic acids like picolinic acid and nicotinic acid have been shown to yield complex thallium(III) chloro-carboxylate compounds. researchgate.net In the case of picolinic acid, a monomeric complex with a distorted octahedral TlCl₂N₂O₂ core is formed, while nicotinic acid yields a polymeric chain structure. researchgate.net The synthesis of simple alkyl or aryl carboxylates, such as thallium(III) acetate or benzoate, has also been documented. hhu.de

Table 2: Synthesis of Various Thallium(III) Carboxylate Complexes

| Thallium Precursor | Carboxylic Acid / Salt | Method | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Tl₂O₃ | Acetic Acid | Acid-Base | Thallium(III) acetate | hhu.de |

| TlCl₃ | Picolinic Acid | Ligand Substitution | Chlorothallium(III) picolinate (B1231196) complex | researchgate.net |

| TlCl₃ | Nicotinic Acid | Ligand Substitution | Polymeric chlorothallium(III) nicotinate (B505614) complex | researchgate.net |

| Tl(I) salt | Carboxylic Acid + Oxidant | Oxidative Carboxylation | Thallium(III) carboxylate | google.com |

Synthesis of Organothallium(III) Intermediates and Derivatives

A cornerstone of organothallium chemistry is the synthesis of organothallium(III) compounds, which are valuable intermediates for further functionalization. Thallium(III) trifluoroacetate is a premier reagent for this purpose due to its high electrophilicity. acs.orgwikipedia.org

The most significant reaction is the direct electrophilic aromatic substitution, or thallation, of arenes. When an aromatic compound is treated with TTFA, typically in trifluoroacetic acid as a solvent or in an inert solvent, an arylthallium(III) bis(trifluoroacetate) is formed. acs.orgwikipedia.org The reaction is generally fast and proceeds under mild conditions for a wide range of aromatic substrates. acs.orgacs.org These arylthallium intermediates are particularly useful because they can be readily converted into other functional groups, such as aryl iodides, by reaction with potassium iodide. acs.org

Besides aromatic substrates, alkenes can also react with thallium(III) salts in a process analogous to oxymercuration to yield monoalkyl organothallium compounds. wikipedia.org

Another route to organothallium(III) compounds involves transmetalation. For example, arylthallium dichlorides can be prepared from the reaction of thallium(III) chloride (TlCl₃) with arylboronic acids. wikipedia.org

The table below provides examples of arylthallium(III) bis(trifluoroacetate) intermediates synthesized via the direct thallation of arenes with TTFA. acs.org

Table 3: Synthesis of Arylthallium(III) bis(Trifluoroacetates) via Thallation

| Aromatic Substrate | Reaction Time (hr) | Product | Yield (%) |

|---|---|---|---|

| Benzene (B151609) | 1 | Phenylthallium bis(trifluoroacetate) | 93 |

| Toluene (B28343) | 0.25 | Tolylthallium bis(trifluoroacetate) | 95 |

| Anisole | 0.25 | Anisylthallium bis(trifluoroacetate) | 98 |

| Chlorobenzene | 4 | Chlorophenylthallium bis(trifluoroacetate) | 85 |

| Thiophene | 2 | Thienylthallium bis(trifluoroacetate) | 81 |

| Benzoic Acid | 1 | Carboxyphenylthallium bis(trifluoroacetate) | 98 |

Data sourced from McKillop et al., J. Am. Chem. Soc., 1971. acs.org

Oxidative Transformations

TTFA is widely recognized for its capacity to mediate a variety of oxidative reactions, often proceeding with high selectivity and yielding products that are valuable intermediates in the synthesis of natural products and pharmaceuticals. thieme-connect.de These transformations leverage the two-electron oxidizing potential of the Tl(III)/Tl(I) redox couple.

Selective Oxidations of Organic Substrates

The utility of Thallium(III) trifluoroacetate extends to the selective oxidation of various organic functional groups. The reagent's effectiveness is rooted in its ability to engage in electrophilic addition or substitution, followed by an intramolecular oxidation-reduction process that regenerates the more stable thallium(I) salt. bohrium.com This reactivity profile allows for the targeted oxidation of substrates that might be sensitive to less selective oxidizing agents. For instance, TTFA has been employed in the oxidation of esters containing specific structural motifs, leading to the formation of medium-sized lactones, a class of compounds that can be challenging to synthesize via other methods. oup.com

Oxidation of Alkenes and Olefins to Functionalized Products

The oxidation of alkenes and olefins with Thallium(III) trifluoroacetate is a well-established method for introducing functionality across a double bond. wikipedia.org The reaction typically proceeds through an initial oxythallation step, where the electrophilic thallium(III) species adds across the double bond to form an organothallium intermediate. The fate of this intermediate, and thus the final product, is highly dependent on the reaction solvent and workup conditions. rsc.orgrsc.org

For example, the oxidation of oct-1-ene with TTFA in various solvents, followed by decomposition of the stable organothallium adduct with water, yields a mixture of products including octan-2-one, 1,2-epoxyoctane, and octane-1,2-diol. rsc.org The mechanism involves the neighboring thallium substituent aiding in the hydrolysis of the trifluoroacetoxy group. rsc.org When the oxidation is carried out in an alcohol solvent such as methanol (B129727), the intermediate undergoes rapid oxidative dethalliation to produce vicinal difunctionalized products. The reaction of hex-1-ene with TTFA in methanol primarily affords 1,2-dimethoxyhexane and 2-methoxyhexanol. rsc.org

| Substrate | Solvent/Conditions | Major Products | Reference |

|---|---|---|---|

| Oct-1-ene | TTFA in various solvents, then H₂O workup | Octan-2-one, 1,2-Epoxyoctane, Octane-1,2-diol | rsc.org |

| Hex-1-ene | TTFA in Methanol | 1,2-Dimethoxyhexane, 2-Methoxyhexanol | rsc.org |

| General Alkenes | TTFA in alcohol solutions | Glycol derivatives | wikipedia.org |

Oxidation of Phenolic Compounds and Hydroquinones to Quinones

Thallium(III) trifluoroacetate is an effective reagent for the oxidation of phenolic compounds to quinones. acs.org Phenols are readily oxidized, and TTFA provides a method to achieve this transformation, often leading to p-quinones from phenols with an unsubstituted para-position. acs.orglibretexts.orgyoutube.com This reaction is significant as quinones are crucial structural motifs in many biologically active molecules and serve as versatile intermediates in organic synthesis. youtube.comjackwestin.com

The oxidation of hydroquinones to quinones is a fundamental two-electron, two-proton process. jackwestin.comreddit.com TTFA facilitates this conversion efficiently. The general transformation involves the removal of two hydrogen atoms from the hydroxyl groups of the hydroquinone (B1673460) to form the corresponding diketone structure of the quinone. jackwestin.comnih.gov This oxidative capability is a key step in more complex transformations, such as the synthesis of functionalized quinones. nih.gov

| Substrate Class | Reagent | Product Class | Reference |

|---|---|---|---|

| Phenols | Thallium(III) trifluoroacetate (TTFA) | p-Quinones | acs.org |

| Hydroquinones | Thallium(III) trifluoroacetate (TTFA) | Quinones | jackwestin.comreddit.com |

Oxidative Rearrangements in Complex Molecular Architectures

A distinctive feature of Thallium(III) trifluoroacetate is its ability to induce oxidative rearrangements, providing elegant pathways to complex molecular structures that might otherwise require lengthy synthetic sequences. These reactions often proceed with high regio- and stereoselectivity.

A prominent example is the oxidative rearrangement of chalcones, which yields isoflavones, a class of compounds with significant biological activity. Similarly, flavanones can be rearranged to isoflavones using thallium(III) salts. niscair.res.in The reaction mechanism involves the formation of an enol ether, followed by oxythallation and subsequent 1,2-aryl migration.

Cyclic olefins also undergo oxidative rearrangement with TTFA. For instance, the oxidation of cyclic olefins like cyclohexene (B86901) can lead to ring-contracted products, such as cyclopentanecarboxaldehyde. bohrium.com This transformation involves an oxythallation adduct that undergoes a Wagner-Meerwein type of rearrangement. bohrium.com This methodology has been applied in the synthesis of complex natural products, including alkaloids, where TTFA facilitates key intramolecular cyclization and rearrangement steps. acs.org

| Substrate Type | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Chalcones | Oxidative Rearrangement | Isoflavones | |

| Cyclic Olefins (e.g., Cyclohexene) | Oxidative Rearrangement with Ring Contraction | Ring-contracted Aldehydes/Ketones | bohrium.com |

| Homoallylic Alcohols | Oxidative Cyclization/Rearrangement | Indan derivatives |

Carbon-Carbon Bond Formation Methodologies

Beyond its role in oxidative functionalization and rearrangement, TTFA is a valuable tool for constructing carbon-carbon bonds through oxidative coupling reactions. This capability is particularly important for the synthesis of biaryl compounds, which are prevalent in medicinal chemistry and materials science.

Oxidative Dehydrodimerization for Biaryl Synthesis

Thallium(III) trifluoroacetate promotes the regiospecific intermolecular oxidative dehydrodimerization of electron-rich aromatic compounds to furnish biaryls. acs.orgacs.org This reaction offers a direct method for aryl-aryl bond formation, avoiding the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. The process involves an initial electrophilic aromatic thallation, where TTFA reacts with the arene to form a stable arylthallium(III) bis(trifluoroacetate) intermediate. acs.org This intermediate can then undergo a coupling reaction, often promoted by various catalysts or conditions, to yield the biaryl product. The high reactivity of TTFA allows this transformation to proceed efficiently for a range of aromatic and heteroaromatic substrates. acs.org

| Substrate Class | Reagent | Reaction | Product Class | Reference |

|---|---|---|---|---|

| Electron-rich Arenes | Thallium(III) trifluoroacetate (TTFA) | Oxidative Dehydrodimerization | Symmetrical and Unsymmetrical Biaryls | acs.orgacs.org |

Thallium(III)-Mediated Cross-Coupling Reactions

While not a direct catalyst in the manner of palladium in conventional cross-coupling reactions, thallium(III) trifluoroacetate serves as a crucial mediator for oxidative C-C bond formation, particularly in the synthesis of biaryl compounds. This process typically involves the oxidative coupling of two C-H bonds. The reaction proceeds through the electrophilic thallation of an aromatic substrate by TTFA, followed by an oxidative process that couples the aryl groups.

Research has demonstrated that TTFA can effectively promote the synthesis of symmetric biaryls from electron-rich aromatic compounds. The reaction likely involves the formation of an arylthallium(III) bis(trifluoroacetate) intermediate, which can then undergo oxidative dimerization. For instance, the treatment of 4,4'-dimethoxy-1,1'-biphenyl (B188815) with TTFA has been shown to produce the corresponding tetra-arylic coupled product. The conditions for these reactions are critical, often requiring specific solvents and careful temperature control to achieve viable yields.

Table 1: Examples of TTFA-Mediated Oxidative Biaryl Coupling

| Starting Arene | Product | Yield (%) |

| Methoxybenzene | 4,4'-Dimethoxy-1,1'-biphenyl | 51 |

| 1,2-Dimethoxybenzene | 3,3',4,4'-Tetramethoxy-1,1'-biphenyl | 78 |

| 1,3-Dimethoxybenzene | 2,2',4,4'-Tetramethoxy-1,1'-biphenyl | 25 |

| 1,3,5-Trimethoxybenzene | 2,2',4,4',6,6'-Hexamethoxy-1,1'-biphenyl | 95 |

Data sourced from studies on the oxidative coupling of aromatic compounds using thallium(III) trifluoroacetate.

Stereoconvergent Biaryl Coupling Processes

The application of thallium(III) trifluoroacetate extends to intramolecular oxidative couplings, which are pivotal in the synthesis of complex natural products containing biaryl linkages or spirocyclic systems. While the term "stereoconvergent" is not always explicitly used, the principle applies where the conformation of a precursor molecule dictates the stereochemical outcome of the cyclization, leading to a specific diastereomer.

TTFA facilitates the two-electron oxidation of phenolic substrates, inducing intramolecular C-C or C-O bond formation. In the synthesis of alkaloids and other complex molecules, a diaryl ether precursor can be cyclized using TTFA to form a spirocyclohexadienone, a key intermediate. The stereochemistry of the final product is often controlled by the geometry of the starting material, where the thallium-mediated oxidative cyclization proceeds through a defined transition state. For example, the oxidation of certain phenolic diaryl ethers with TTFA leads to the formation of spirodienones in high yields, demonstrating the reagent's efficacy in constructing stereochemically dense frameworks.

Allylation Reactions of Aromatic Compounds

Direct allylation of aromatic compounds using thallium(III) trifluoroacetate as the primary reagent is not a standard transformation. However, TTFA plays a crucial indirect role in a two-step sequence for achieving this goal. The strategy relies on the initial electrophilic thallation of the aromatic ring to generate a stable arylthallium(III) bis(trifluoroacetate) intermediate. This organothallium compound can then be subjected to a palladium-catalyzed cross-coupling reaction with an allylic partner.

This sequence leverages the high reactivity of the C-Tl bond in transmetalation to a palladium(II) center. While direct palladium-catalyzed C-H allylation of simple arenes is challenging, the thallation pre-functionalization step activates the specific C-H bond, enabling a subsequent, controlled allylation. Mechanistic studies on related systems suggest that an arylsilver(I) species, formed via transmetalation from an organometallic precursor, can transfer the aryl group to an allylpalladium(II) complex, followed by reductive elimination to yield the allylarene. escholarship.org Although a direct parallel using an arylthallium species is less commonly documented with specific examples, the principle remains a viable synthetic strategy.

Carbon-Heteroatom Bond Formation Processes

Thallium(III) trifluoroacetate is a versatile reagent for forging bonds between carbon and various heteroatoms, leveraging its powerful electrophilic and oxidative nature.

Formation of Carbon-Oxygen Bonds in Organic Molecules

TTFA is highly effective in the oxyfunctionalization of alkenes. When alkenes are treated with TTFA in the presence of an alcohol solvent, such as methanol, facile formation of C-O bonds occurs. This transformation typically results in the addition of two methoxy (B1213986) groups across the double bond, yielding dimethoxylated products.

A notable application is the reaction with homoallylic alcohols, where a competition between dimethoxylation and oxidative rearrangement (ring contraction) can be observed. For example, the oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with TTFA in a mixture of dichloromethane (B109758) and methanol leads to a mixture of the corresponding cis- and trans-dimethoxylated compounds. This outcome contrasts with reactions in aqueous acidic media, which favor ring contraction, highlighting the crucial role of the solvent system in directing the reaction pathway.

Table 2: Comparison of Thallium(III) Salt-Mediated Reactions of a Homoallylic Alcohol

| Thallium Salt | Solvent System | Major Product Type | Yield (%) |

| TTFA | CH₂Cl₂/MeOH | Dimethoxylation | - |

| TTFA | TFA/H₂O | Ring Contraction | 86 |

| TTA (Thallium Triacetate) | MeOH | Dimethoxylation | - |

| TTA (Thallium Triacetate) | AcOH/H₂O | Ring Contraction | 92 |

Data based on the oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol.

Formation of Carbon-Nitrogen Bonds in Organic Molecules

The direct formation of carbon-nitrogen bonds on aromatic rings using thallium(III) trifluoroacetate as a standalone reagent is not a widely documented or standard method in general organic synthesis. While oxidative C-H amination is a field of intense research, these transformations typically rely on other transition metal catalysts like palladium, copper, or rhodium. The literature on synthetic applications of TTFA is primarily focused on its utility in thallation, oxidation, and coupling reactions that form carbon-carbon, carbon-oxygen, and carbon-halogen bonds. Therefore, detailed research findings and data tables for TTFA-mediated C-N bond formation in a general context are not available.

Electrophilic Aromatic Thallation for Halogenation (Iodination, Fluorination)

One of the most powerful and reliable applications of TTFA is in the regioselective halogenation of aromatic compounds. The process occurs in two distinct steps: a highly regioselective electrophilic thallation of the arene, followed by displacement of the thallium group with a halide.

Iodination: The synthesis of aromatic iodides via this method is particularly efficient. Arenes react rapidly with TTFA in trifluoroacetic acid to produce arylthallium(III) bis(trifluoroacetate) intermediates. These intermediates are generally not isolated but are treated in situ with an aqueous solution of potassium iodide (KI). The reaction results in the clean and high-yield conversion to the corresponding aryl iodide. This method is notable for its exceptional regioselectivity, which is often governed by steric factors, providing isomers that are complementary to those obtained through direct electrophilic iodination.

Table 3: Synthesis of Aryl Iodides via Thallation with TTFA

| Arene | Product | Yield (%) |

| Benzene | Iodobenzene | 93 |

| Toluene | 4-Iodotoluene | 93 |

| Anisole | 4-Iodoanisole | 98 |

| Chlorobenzene | 4-Iodochlorobenzene | 85 |

| Benzoic Acid | 2-Iodobenzoic Acid | 93 |

| Biphenyl | 4-Iodobiphenyl | 85 |

Fluorination: The synthesis of aryl fluorides from the corresponding arylthallium intermediates is mechanistically feasible but presents greater challenges than iodination. The displacement of the thallium group with fluoride (B91410) requires harsher conditions or specific reagents. While methods exist for the fluorination of organometallic compounds using sources like potassium fluoride, these are often mediated by other transition metals like copper or palladium. nih.gov The direct, high-yield conversion of an arylthallium trifluoroacetate to an aryl fluoride simply by treatment with a fluoride salt is not as established or efficient as the corresponding iodination reaction.

Facile Introduction of Nitrile and Phenol Functionalities

Thallium(III) trifluoroacetate serves as a crucial intermediate for the synthesis of aromatic nitriles and phenols. researchgate.net The general strategy involves an initial electrophilic aromatic thallation, where TTFA reacts directly with an arene to form a stable arylthallium(III) bis(trifluoroacetate) intermediate. libretexts.org This organothallium compound can then be subjected to subsequent reactions to introduce the desired functionality.

For the synthesis of aromatic nitriles, the arylthallium intermediate is typically treated with copper(I) cyanide. mdpi.com This step proceeds via a ligand exchange on the thallium, followed by reductive elimination to furnish the nitrile product.

The preparation of phenols follows a similar pathway. The arylthallium bis(trifluoroacetate) intermediate can be converted to the corresponding phenol. This transformation highlights the versatility of the organothallium intermediates generated by TTFA, allowing for the regioselective introduction of an oxygen functionality onto an aromatic ring. mdpi.com

Cyclization and Rearrangement Reactions

TTFA is a potent reagent for promoting a variety of cyclization and rearrangement reactions, enabling the construction of complex cyclic and polycyclic frameworks.

Thallium(III) trifluoroacetate can induce novel oxidative intramolecular cyclizations. A notable example is its reaction with 5-norbornene-trans-2,3-dicarboxylic acid. nih.gov This transformation involves the TTFA-mediated cyclization that leads to the formation of a new heterocyclic framework, demonstrating the reagent's ability to facilitate complex bond formations within a molecule. nih.gov The reaction of certain alkenols can also be directed towards cyclization pathways using thallium(III) reagents. open.ac.uk

One of the most powerful applications of TTFA is in mediating oxidative ring contractions of cyclic systems. orgsyn.org This reaction provides an effective method for converting larger rings into smaller, often more synthetically useful, structures. For instance, the treatment of homoallylic alcohols like 2-(3,4-dihydronaphthalen-1-yl)-ethanol with TTFA leads to a ring contraction, yielding an indan derivative in good yields. wikipedia.orgorgsyn.org This transformation is a key step in strategies aimed at constructing indan skeletons, which are present in various natural products. sigmaaldrich.com The reaction proceeds effectively in solvents such as a trifluoroacetic acid/water mixture or dichloromethane. orgsyn.org

The choice of thallium salt and solvent system can significantly influence the reaction outcome. While thallium(III) acetate in methanol may lead to dimethoxylation products, TTFA consistently promotes the desired ring contraction. wikipedia.orgorgsyn.org

Table 1: Thallium(III) Salt-Mediated Ring Contraction of 2-(3,4-dihydronaphthalen-1-yl)-ethanol

| Entry | Thallium(III) Salt | Solvent | Yield of Indan Product | Reference |

| 1 | Thallium(III) acetate (TTA) | AcOH/H₂O | 75% | orgsyn.org |

| 2 | Thallium(III) trifluoroacetate (TTFA) | TFA/H₂O | 78% | orgsyn.org |

| 3 | Thallium(III) trifluoroacetate (TTFA) | CH₂Cl₂ | 74% | orgsyn.org |

Table data sourced from related studies on thallium(III)-mediated reactions. orgsyn.org

While Lewis acids are known to promote rearrangements of epoxides and aziridines, specific examples detailing the use of thallium(III) trifluoroacetate for these transformations are not prominent in the surveyed literature. Such rearrangements typically involve ring-opening followed by migration of a substituent to form a new carbonyl or imine-containing compound.

Transannular cyclizations, which involve the formation of a new bond across a medium-sized ring, are a powerful tool for building polycyclic systems. However, specific examples of thallium(III) trifluoroacetate-mediated transannular cyclizations were not identified in the surveyed scientific literature.

Role in Protecting Group Chemistry and Peptide Synthesis

Thallium(III) trifluoroacetate plays a specialized and critical role in peptide chemistry, particularly in the formation of disulfide bonds. Disulfide bridges are essential for the tertiary structure and biological activity of many peptides and proteins, including hormones like oxytocin (B344502) and calcitonin. The formation of these bridges requires the oxidative coupling of two cysteine thiol groups.

TTFA provides an efficient method for the direct conversion of certain S-protected cysteine residues into a cystine disulfide linkage. It oxidatively cleaves various sulfur-protecting groups in a solution of trifluoroacetic acid. This method is advantageous as it often allows for deprotection and simultaneous disulfide bond formation in a single step. Protecting groups susceptible to cleavage by TTFA include S-trityl (Trt), S-acetamidomethyl (Acm), and S-p-methoxybenzyl.

The general procedure involves dissolving the S-protected peptide in trifluoroacetic acid, often with a scavenger like anisole, and then adding TTFA to effect the oxidative cyclization.

Table 2: Cysteine Protecting Groups Cleaved by Thallium(III) Trifluoroacetate

| Protecting Group Name | Abbreviation | Cleavage Conditions | Reference |

| Trityl | Trt | TTFA/TFA | |

| Acetamidomethyl | Acm | TTFA/TFA | |

| p-Methoxybenzyl | Mob | TTFA/TFA |

Table data sourced from technical bulletins and research articles.

Oxidative Hydrolysis of Thioacetals (Dethioacetalization)

The regeneration of a carbonyl group from its corresponding thioacetal, a process known as dethioacetalization, is a critical step in many synthetic pathways. Thioacetals serve as robust protecting groups for carbonyls, exhibiting stability under a range of conditions where other protecting groups like acetals might fail. cdnsciencepub.com However, their removal can be challenging. cdnsciencepub.com

Thallium(III) trifluoroacetate provides a facile method for the oxidative hydrolysis of thioacetals. cdnsciencepub.com The reaction is typically carried out by treating the dithioacetal with TTFA in a solvent such as tetrahydrofuran (B95107). cdnsciencepub.com The process is often exothermic and proceeds quickly at room temperature. cdnsciencepub.com

Research Findings:

Studies have demonstrated the effectiveness of TTFA in the dethioacetalization of various substrates. For instance, the treatment of dithioacetals with approximately 1.1 equivalents of TTFA in tetrahydrofuran for a short duration (e.g., 5 minutes) at room temperature leads to the efficient regeneration of the corresponding carbonyl compound. cdnsciencepub.com The workup procedure typically involves pouring the reaction mixture into water, followed by extraction with an organic solvent like benzene, a wash with dilute sodium bicarbonate, drying, and evaporation. cdnsciencepub.com

The proposed mechanism for this transformation involves the oxidative cleavage of the thioacetal. researchgate.net The soft acid nature of the thallium(III) ion facilitates its interaction with the soft sulfur atoms of the thioacetal, activating the carbon-sulfur bonds towards hydrolysis. tcichemicals.com This interaction is a key aspect of the Hard and Soft Acids and Bases (HSAB) theory. tcichemicals.com The reaction proceeds through the formation of intermediate species that are readily hydrolyzed to yield the parent carbonyl compound.

Table 1: Representative Examples of Dethioacetalization using TTFA This table is interactive. You can sort and filter the data.

| Thioacetal Substrate | Carbonyl Product | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Dithiane of Benzaldehyde | Benzaldehyde | TTFA, THF, rt, 5 min | High | cdnsciencepub.com |

| 2-Phenyl-1,3-dithiolane | Acetophenone | TTFA, THF, rt, 5 min | High | cdnsciencepub.com |

Metal-Assisted Removal of Protecting Groups in Disulfide Bond Formation

The formation of disulfide bonds is a pivotal step in the synthesis of many biologically active peptides and proteins, as these bonds are crucial for stabilizing their three-dimensional structures. cem.com The synthesis of peptides containing multiple disulfide bridges often requires the use of orthogonal protecting groups for the cysteine thiol side chains to ensure the correct pairing of cysteine residues. rsc.org

Thallium(III) trifluoroacetate has emerged as a valuable reagent for the metal-assisted removal of certain sulfur-protecting groups, particularly the acetamidomethyl (Acm) group, with the simultaneous formation of a disulfide bond. nih.govthermofisher.com This process is an oxidative deprotection. nih.gov

Research Findings:

In the context of solid-phase peptide synthesis (SPPS), the Acm group is often used to protect cysteine residues because it is stable to the trifluoroacetic acid (TFA) used for cleaving the peptide from the resin. thermofisher.com The removal of the Acm groups and subsequent disulfide bond formation can be achieved by treating the protected peptide with TTFA. nih.govthermofisher.com This oxidation reaction is typically performed in a solvent like dimethylformamide (DMF) or trifluoroacetic acid. thermofisher.comresearchgate.net

For example, a method for automated intramolecular disulfide bond formation on a peptide synthesizer has been developed using TTFA in DMF. thermofisher.com This methodology involves recycling the thallium solution for a period, during which the Acm groups are removed, and the resulting free thiols are oxidized to form the disulfide bridge. thermofisher.com Research has shown that TTFA, as a mild oxidant, can effectively cleave various S-protecting groups of cysteine in TFA, leading to the spontaneous formation of cystine. nih.gov This has been successfully applied to the synthesis of model peptides containing a disulfide bond. nih.gov

In a specific application, the formation of a second disulfide bridge in a peptide was achieved by dissolving the peptide in a TFA/anisole solution containing 1.2 equivalents of thallium trifluoroacetate. google.com The reaction was complete within 60 minutes, yielding the desired product with two disulfide bridges in high purity and yield. google.com

Table 2: Application of TTFA in Disulfide Bond Formation This table is interactive. You can sort and filter the data.

| Peptide/Substrate | Protecting Group | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|---|

| Cys(Acm)-containing peptide | Acetamidomethyl (Acm) | TTFA, DMF | Intramolecular disulfide bond formation | thermofisher.com |

| S-substituted cysteine peptides | Various S-protecting groups | TTFA, TFA | Direct oxidative conversion to cystine | nih.gov |

| Peptide with Cys(Acm) residues | Acetamidomethyl (Acm) | TTFA (1.2 equiv.), TFA/anisole | Formation of second disulfide bridge | google.com |

Mechanistic Investigations and Structure Reactivity Relationships

Fundamental Mechanistic Pathways

Thallium(III) trifluoroacetate (B77799) engages substrates through several fundamental pathways, including electrophilic C-H activation and single-electron transfer (SET) processes, which can proceed through distinct stepwise or concerted transition states.

Electrophilic C-H Activation Mechanisms

The thalliation of aromatic compounds by thallium(III) trifluoroacetate is a classic example of an electrophilic aromatic substitution reaction. acs.orgacs.org Kinetic studies on the thalliation of various aromatic substrates in trifluoroacetic acid have provided significant insight into this mechanism. rsc.org The reaction is characterized by a large, negative Hammett reaction constant (ρ⁺) value of -8.3 when correlated with σ⁺ substituent constants. rsc.org This value indicates a substantial development of positive charge in the transition state, which is a hallmark of a highly electrophilic process. rsc.org

Kinetic Data for Aromatic Thalliation

| Parameter | Value | Significance |

| Hammett Constant (ρ⁺) | -8.3 rsc.org | Indicates significant positive charge buildup in the transition state, characteristic of electrophilic attack. rsc.org |

| Primary Kinetic Isotope Effect (kH/kD) | 4.3 rsc.org | Confirms that C-H bond breaking is part of the rate-determining step. rsc.org |

Radical Cation Pathways in Oxidative Processes

In addition to its role as an electrophile, thallium(III) trifluoroacetate is a potent oxidizing agent capable of initiating reactions through single-electron transfer (SET). This is particularly evident in the oxidation of substrates with lower ionization potentials, such as arylalkanoic acids and certain activated aromatic compounds. acs.orgacs.orgacs.org

The mechanism for these transformations is proposed to involve an initial one-electron oxidation of the aromatic substrate by TTFA to form a radical cation. acs.org This highly reactive intermediate can then undergo various subsequent reactions. For instance, in the oxidation of arylalkanoic acids, the radical cation can be trapped intramolecularly by the side-chain carboxyl group, leading to the formation of spirocyclohexadienone lactones. acs.org Competing with this intramolecular capture is the intermolecular reaction of the radical cation with the solvent (trifluoroacetic acid), which can lead to other products like dihydrocoumarins. acs.org The observation of these distinct product types provides strong evidence for the intermediacy of radical cations in these TTFA-mediated oxidative processes. acs.orgacs.org

Concerted vs. Stepwise Reaction Mechanisms

A reaction mechanism is described as concerted if all bond-making and bond-breaking processes occur in a single step through a single transition state. quora.comyoutube.com In contrast, a stepwise mechanism involves two or more elementary steps and the formation of one or more reaction intermediates. quora.comyoutube.com

The electrophilic thalliation of aromatic compounds is best described as a stepwise process. rsc.org Kinetic data strongly support the existence of a discrete intermediate, identified as a π-complex, which is formed rapidly before the rate-limiting conversion to products. rsc.org The presence of this intermediate between the reactants and the main transition state is the definitive feature of a stepwise pathway.

In other contexts, the distinction can be more subtle. For example, in nucleophilic aromatic substitution, reactions can be either stepwise, proceeding through a stable Meisenheimer intermediate, or concerted, depending on the stability of that intermediate. researchgate.net While not directly involving TTFA, these principles highlight that the energetic stability of potential intermediates is the critical factor determining whether a reaction proceeds in a concerted or stepwise fashion. researchgate.net For aromatic thalliation, the evidence points clearly toward a stepwise mechanism involving a π-complex intermediate. rsc.org

Proton-Coupled Electron Transfer Considerations

Proton-coupled electron transfer (PCET) describes reactions where an electron and a proton are transferred in a single kinetic step. nih.gov These processes are fundamental in many areas of chemistry and biology, often providing lower-energy pathways by avoiding high-energy intermediates that would be formed in separate electron and proton transfer steps. nih.gov A key experimental indicator for a concerted PCET mechanism can be a large kinetic isotope effect (KIE). nih.gov

Thallation Mechanisms and Intermediates

The direct reaction of thallium(III) trifluoroacetate with aromatic substrates leads to the formation of stable organometallic intermediates, which are pivotal for the synthetic utility of the reagent.

Formation and Reactivity of Arylthallium Ditrifluoroacetates

Arylthallium ditrifluoroacetates are organometallic compounds that are readily formed by the electrophilic thallation of a wide range of aromatic substrates with TTFA in trifluoroacetic acid. acs.org The reaction is often rapid, occurring at room temperature, and the products frequently precipitate directly from the reaction mixture, allowing for simple isolation by filtration. acs.org

These intermediates are generally stable, white to off-white solids. acs.org However, their melting points are often not reliable indicators of purity, as they can vary significantly with the rate of heating and other factors. acs.org In some cases, the isolated product may be a mixture of positional isomers. acs.org

The primary synthetic value of arylthallium ditrifluoroacetates lies in their subsequent reactivity. The thallium moiety is an excellent leaving group and can be displaced by a variety of nucleophiles. A particularly simple and high-yielding application is the reaction of arylthallium ditrifluoroacetates with aqueous potassium iodide, which results in the smooth formation of aromatic iodides and thallium(I) iodide. acs.org This two-step sequence of thallation followed by iodination represents a versatile method for the synthesis of specifically substituted aryl iodides. acs.orgacs.org

Yields of Isolated Arylthallium Ditrifluoroacetates

| Aromatic Substrate | Yield (%) |

| Benzene (B151609) | 81 acs.org |

| Toluene (B28343) | 96 acs.org |

| Anisole | 98 acs.org |

| Chlorobenzene | 79 acs.org |

| Biphenyl | 91 acs.org |

Characterization and Stability of Organothallium Adducts

Organothallium(III) compounds are generally more numerous and stable than their organothallium(I) counterparts, which are often obscure and prone to disproportionation. wikipedia.orghhu.de The stability of organothallium adducts, particularly those derived from thallium(III) trifluoroacetate, is a critical factor in their synthetic utility. The central thallium(III) ion in these adducts is a potent electrophile. wikipedia.org

The characterization of adducts formed between thallium(III) derivatives and biomolecules has provided insight into their stability. For instance, thallium(III) trifluoroacetate, along with arylthallium(III) bis-trifluoroacetate compounds, has been shown to bind reversibly to transfer RNA (tRNA). nih.gov This interaction is stable enough for characterization but can be fully reversed by methods such as gel filtration chromatography. nih.gov The likely site of this interaction is the thiouridine residue, indicating a specific affinity of the organothallium moiety for sulfur. nih.gov

However, the general stability of the Tl(III) oxidation state can be precarious. nih.gov Studies on thallium speciation have shown that Tl(III) is an unstable form, and sample preparation methods like freezing or drying can induce significant changes in its speciation, often leading to reduction to the more stable Tl(I) state. nih.gov The presence of chelating agents such as Diethylenetriaminepentaacetic acid (DTPA) can significantly limit this reduction, highlighting the role of ligands in stabilizing the Tl(III) center. nih.gov In some organothallium compounds, such as arylthallium dihalides, instability can manifest as the elimination of halobenzene. wikipedia.org

Influence of Neighboring Thallium Substituents on Reactivity

The reactivity of organothallium compounds is profoundly influenced by the nature of the substituents attached to the thallium-bound organic framework. In the electrophilic thalliation of aromatic compounds, the electronic properties of substituents on the aromatic ring play a crucial role in determining the reaction rate. rsc.org

A detailed kinetic study of aromatic thalliation revealed a strong correlation between the reaction rate and the electronic nature of the aromatic substituents. rsc.org The reaction showed a better Hammett correlation with σ+ values than with σ values, yielding a high negative ρ+ value of –8.3. rsc.org This indicates that a substantial positive charge develops in the transition state of the rate-determining step, making the reaction highly sensitive to electron-donating substituents on the aromatic ring. rsc.org The stability of the intermediate π-complex formed during thalliation is also more sensitive to substituent effects compared to analogous mercuriation reactions. rsc.org

Furthermore, the structure of the groups directly attached to the thallium(III) center also modulates reactivity. Studies on the interaction of various arylthallium(III) reagents with tRNA demonstrated that the detailed structure of these organothallium compounds affected their interaction with the biomolecule, reinforcing the principle that substituents directly on the metal center influence its chemical behavior. nih.gov

Influence of Ligands and Solvent Systems

Impact of Carboxylate Ligands on Reactivity and Selectivity

The carboxylate ligands bound to the thallium(III) center are not mere spectators; they actively influence the reactivity and selectivity of the reagent. Thallium(III) trifluoroacetate (TTFA) is a powerful electrophile capable of oxidizing aromatic rings to form arylthallium(III) bis(trifluoroacetate) derivatives. wikipedia.orgwikipedia.org The trifluoroacetate ligand, being a good leaving group and strongly electron-withdrawing, enhances the electrophilicity of the Tl(III) center.

The choice of carboxylate ligand can also affect practical aspects of the reaction. For instance, kinetic studies on aromatic thalliation sometimes employ thallium(III) triacetate instead of TTFA. This substitution is made because impurities often present in TTFA can lead to irreproducible reaction rates, suggesting that the nature and purity of the carboxylate ligand are critical for consistent and controlled reactivity. rsc.org The principles of using specific ligands to control reactions are seen in related chemistries, such as with diaryliodonium(III) salts, where a diverse range of organocarboxylate counterions can be used to modulate the properties and reactivity of the reagent. researchgate.net

Role of Solvent Polarity and Coordination in Reaction Outcomes

The solvent system is a key determinant of the reaction pathway and outcome in thallium(III) chemistry. Solvent polarity and its coordinating ability can stabilize or destabilize reactants, intermediates, and transition states. Aromatic thalliation reactions are often carried out in trifluoroacetic acid, a highly polar and coordinating solvent that can facilitate the electrophilic attack on the arene. rsc.orgacs.org

Ligand Exchange Phenomena in Thallium(III) Complexes

Ligand exchange is a fundamental process in the chemistry of thallium(III) complexes. The ligands initially coordinated to the thallium center can be displaced by other nucleophiles present in the reaction mixture. This is evident in the reactions of arylthallium(III) compounds, where the resulting derivatives react with nucleophiles like halides and pseudohalides, implying a displacement of the initial trifluoroacetate ligands. wikipedia.org

Further evidence of ligand exchange is seen in the behavior of phenylthallium dihalides, where treatment with a nucleophile can displace the halide ligand. wikipedia.org These compounds can also undergo a self-exchange of substituents to yield thallium(III) halides and diphenylthallium halides. wikipedia.org The reversible binding of organothallium(III) derivatives to biological molecules like tRNA is another clear example of a ligand exchange process, where the biomolecule displaces one or more of the initial ligands on the thallium center. nih.gov

Kinetic and Regioselective Aspects

Kinetic studies provide quantitative insight into the reaction mechanisms of thallium(III) trifluoroacetate. The thalliation of aromatic compounds in trifluoroacetic acid has been shown to follow second-order kinetics. rsc.org The mechanism is proposed to involve the rapid formation of a π-complex between the thallium reagent and the aromatic ring, followed by a rate-determining conversion of this complex into the final products. rsc.org

The reaction exhibits a significant primary kinetic isotope effect of 4.3, indicating that the C-H bond cleavage is part of the rate-determining step. rsc.org The entropy of formation for the intermediate thallium π-complex is more negative than that for corresponding mercury complexes, suggesting a more ordered transition state. rsc.org

Kinetic investigations of redox reactions involving Tl(III) also provide mechanistic details. The oxidation of sulfanilic acid by Tl(III) in an acid perchlorate (B79767) medium is first order with respect to Tl(III) but shows a complex order with respect to the substrate, with the rate being retarded by hydrogen ions. Similarly, the reduction of hexa-aquathallium(III) by hydrogen peroxide follows a defined rate law where the rate is dependent on the concentrations of Tl(III), hydrogen peroxide, and hydrogen ions.

Table 1: Kinetic Data for Aromatic Thalliation This table summarizes key kinetic parameters from the study of aromatic thalliation.

| Parameter | Value | Significance | Citation |

| Reaction Order | Second-order overall | Indicates a bimolecular rate-determining step. | rsc.org |

| Hammett Constant (ρ+) | -8.3 | Shows high sensitivity to electronic effects of substituents; indicates large positive charge development in the transition state. | rsc.org |

| Primary Kinetic Isotope Effect (kH/kD) | 4.3 | Confirms that C-H bond breaking is involved in the rate-determining step. | rsc.org |

Kinetic Isotope Effects in Thallium(III)-Mediated Reactions

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining if a specific bond is broken in the rate-determining step of a reaction. libretexts.orglibretexts.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to that with a heavier isotope (kH), typically kH/kD when comparing hydrogen and deuterium. wikipedia.orglibretexts.org A primary KIE greater than 1 is observed when the C-H bond is broken during the rate-determining step, as the C-D bond is stronger and requires more energy to break. libretexts.orglibretexts.org Conversely, the absence of a significant KIE (a kH/kD ratio close to 1) suggests that the C-H bond cleavage occurs in a fast step after the rate-determining step. youtube.com

In the context of electrophilic aromatic substitution reactions, including thallation, the mechanism generally involves two main steps:

Formation of a σ-complex (also known as an arenium ion or Wheland intermediate), where the electrophile attacks the aromatic ring. This step is typically slow and rate-determining. youtube.comnih.gov

Deprotonation of the σ-complex to restore aromaticity. This step is usually fast. youtube.com

Regioselectivity Control in Aromatic Thallation and Functionalization

Regioselectivity refers to the preference for an electrophile to attack one position on a substituted aromatic ring over others (ortho, meta, or para). libretexts.orgyoutube.com In the thallation of substituted benzenes with thallium(III) trifluoroacetate, the nature of the substituent on the aromatic ring exerts strong control over the position of thallation.

For activating groups, such as the methyl group in toluene, thallation shows a very high preference for the para position. nih.gov This is attributed to both electronic and steric factors. Electronically, the electron-donating methyl group stabilizes the positive charge in the arenium ion intermediate, with the stabilizing effect being most pronounced when the substituent is at the para position. nih.govnih.gov Sterically, the bulky thallium electrophile experiences less hindrance when attacking the para position compared to the more crowded ortho positions. nih.govnih.gov

Detailed studies on the competitive thallation of benzene and toluene with thallium(III) trifluoroacetate in trifluoroacetic acid have provided quantitative data on this regioselectivity. nih.govpnas.org

| Isomer | Percentage (%) |

|---|---|

| ortho- | 9.5 |

| meta- | 5.5 |

| para- | 85.0 |

Data from Olah, G. A., Hashimoto, I., & Lin, H. C. (1977). nih.govpnas.org

The exceptionally high para selectivity is a hallmark of aromatic thallation. Mechanistic explanations suggest that the regioselectivity is determined by the relative stabilities of the different Wheland-type intermediates. nih.gov It is proposed that the formation of these intermediates may be reversible, allowing for equilibration to the most stable isomer before an irreversible deprotonation step locks in the final product distribution. nih.gov All activating groups are generally considered ortho-/para-directors in electrophilic aromatic substitution. libretexts.org

Substituent Effects on Reaction Rates and Pathways

Activating groups are electron-donating groups (e.g., alkyl, hydroxyl, amino groups) that increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. rsc.orglumenlearning.com

Deactivating groups are electron-withdrawing groups (e.g., nitro, carbonyl, halogen groups) that decrease the ring's electron density, slowing down the rate of electrophilic substitution. rsc.orglumenlearning.comlibretexts.org

In the thallation reaction with thallium(III) trifluoroacetate, this effect is pronounced. The reaction with toluene, which has an activating methyl group, is significantly faster than the reaction with unsubstituted benzene. nih.gov Competitive experiments have quantified this rate enhancement. nih.govpnas.org

| Substrate | Relative Rate (k/kbenzene) |

|---|---|

| Benzene | 1 |

| Toluene | 33 |

Data from Olah, G. A., Hashimoto, I., & Lin, H. C. (1977). nih.govpnas.org

The quantitative effect of substituents on reaction rates can often be described by the Hammett equation: log(k/k₀) = ρσ. wikipedia.orgpharmacy180.com In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is a substituent constant that reflects the electronic properties of the substituent, and ρ (rho) is the reaction constant. wikipedia.org The value of ρ indicates the sensitivity of the reaction to substituent effects. A large, negative ρ value signifies that the reaction is strongly accelerated by electron-donating groups and that a significant positive charge develops in the transition state. utexas.edu For the related reaction of mercuration, a ρ value of -6.31 has been reported, and similar high sensitivity is expected for thallation, consistent with the buildup of positive charge in the rate-determining formation of the arenium ion. pnas.orgutexas.edu

Computational and Theoretical Studies of Trifluoroacetic Acid Thallium Iii Salt Reactivity

Density Functional Theory (DFT) Applications

DFT has become a powerful tool for elucidating complex reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For many catalytic systems, DFT calculations have successfully mapped out the energetic landscapes of reactions, identified key intermediates and transition states, and predicted the selectivity of chemical transformations. However, the application of these powerful computational techniques to trifluoroacetic acid thallium(III) salt is not documented in the accessible scientific literature.

There are currently no published studies that specifically use DFT to elucidate the energy landscapes for C-H activation and functionalization reactions mediated by trifluoroacetic acid thallium(III) salt. Such studies would be invaluable for understanding the thermodynamics and kinetics of these processes, providing crucial data on activation barriers and reaction energies.

Detailed modeling of the reaction pathways and the structures of associated transition states for reactions involving trifluoroacetic acid thallium(III) salt are not available. This information is critical for a fundamental understanding of how this reagent interacts with substrates at a molecular level and for optimizing reaction conditions.

Comparative Computational Analysis

Comparative computational studies are essential for contextualizing the reactivity of a compound relative to other similar reagents. This allows for a deeper understanding of the factors that govern its chemical behavior.

A direct comparative computational analysis of trifluoroacetic acid thallium(III) salt with other main-group metal oxidants such as Indium(III), Tin(IV), Lead(IV), Cobalt(III), Manganese(III), and Antimony(V) is not present in the current body of scientific literature. Such a study would provide significant insights into the relative oxidizing power, reaction mechanisms, and selectivity of these reagents.

While general information on the electronic configuration of thallium exists, specific high-level computational studies detailing the electronic structure and orbital interactions of trifluoroacetic acid thallium(III) salt are lacking. An analysis of the frontier molecular orbitals (HOMO and LUMO) and other electronic parameters would be instrumental in explaining its reactivity and interaction with various substrates.

Theoretical Frameworks for Understanding Thallium-Mediated Chemistry

The reactivity of thallium(III) trifluoroacetate (B77799) in organic synthesis is a subject of considerable interest, and computational chemistry offers powerful tools to elucidate the underlying mechanisms. Theoretical frameworks, primarily based on Density Functional Theory (DFT), have been instrumental in providing insights into the intricate details of thallium-mediated reactions. These studies help in understanding the correlation between theoretical predictions and experimental observations, the thermodynamic and kinetic factors that dictate reaction outcomes, and the modulation of the electrophilicity of the thallium(III) center.

Correlation Between Theoretical Predictions and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. While comprehensive studies directly correlating theoretical predictions with experimental data for a wide range of thallium(III) trifluoroacetate reactions are still emerging, the existing research demonstrates a promising congruence between the two.

Computational models for electrophilic aromatic substitution reactions, a key application of thallium(III) trifluoroacetate, have been developed and validated. These models often rely on calculating the relative stabilities of reaction intermediates, such as the σ-complex, using DFT. nih.gov For many electrophilic aromatic substitutions, these calculations have shown an accuracy of about 1 kcal/mol when compared with experimental observations. nih.gov However, the accuracy can be influenced by factors such as the substrate and the explicit consideration of solvent molecules in the computational model. nih.gov In the context of thalliation, the strong correlation between reaction rates and Hammett substituent constants (σ⁺) provides a clear link between the electronic properties of the substrate and its reactivity, a relationship that can be computationally modeled.

The validation process involves comparing computationally derived parameters, such as activation energies and reaction rate constants, with those determined experimentally. While a direct one-to-one comparison for a broad spectrum of thallium(III) trifluoroacetate-mediated reactions is not yet extensively documented in a single source, the agreement found in related systems underscores the predictive power of these theoretical approaches. The process of validation is crucial for establishing the reliability of computational models and moving them from a theoretical exercise to a tool with practical predictive capabilities for synthetic chemists. psu.edu

Thermodynamic and Kinetic Factors Governing Reaction Outcomes

The outcome of a chemical reaction is governed by a delicate interplay of thermodynamic and kinetic factors. Computational studies have been pivotal in dissecting these factors for reactions involving thallium(III) trifluoroacetate.

A detailed kinetic study of the thalliation of aromatic compounds in trifluoroacetic acid has revealed that the reaction proceeds through the formation of an intermediate π-complex, which then rearranges to the final products in the rate-determining step. nih.gov The stability of this π-complex is sensitive to the electronic effects of the substituents on the aromatic ring. nih.gov

The Hammett equation provides a quantitative measure of these electronic effects. For the thalliation of substituted benzenes, a strong correlation is observed with σ⁺ substituent constants, yielding a large negative ρ value of -8.3. nih.gov This indicates a significant buildup of positive charge in the transition state, consistent with an electrophilic aromatic substitution mechanism. nih.gov Such a large ρ value signifies a high sensitivity of the reaction rate to the electron-donating or electron-withdrawing nature of the substituents. wikipedia.orgutexas.edu

Computational methods, particularly DFT, can be used to calculate the thermodynamic parameters of these reactions, such as the enthalpy of formation (ΔHf) and Gibbs free energy of activation (ΔG‡). nih.govchalcogen.ro These calculations can help to rationalize the observed regioselectivity and stereoselectivity in various thallium(III) trifluoroacetate-mediated transformations. For instance, in the C-H activation of methane (B114726) by Tl(CF₃COO)₃, the calculated energy of the transition state provides the activation barrier for the reaction.

Table 1: Hammett Correlation Data for the Thalliation of Substituted Benzenes

| Substituent (X) | σ⁺ Value | Relative Rate (kX/kH) |

| p-OCH₃ | -0.78 | 7.9 x 10⁵ |

| p-CH₃ | -0.31 | 2.1 x 10³ |

| H | 0 | 1 |

| p-Cl | +0.11 | 0.17 |

| m-Cl | +0.37 | 6.0 x 10⁻³ |

| p-NO₂ | +0.79 | ~10⁻⁶ |

This table is illustrative and compiled from conceptual understanding based on provided search snippets. The relative rates are qualitative representations of the trend described by the large negative ρ value.

Electrophilicity Modulation of Thallium(III) Trifluoroacetate

Thallium(III) trifluoroacetate is a potent electrophile, a property that is central to its utility in organic synthesis. The highly electron-withdrawing trifluoroacetate groups significantly enhance the Lewis acidity of the thallium(III) center, making it a powerful reagent for electrophilic reactions.

Theoretical methods can be employed to quantify and understand the electrophilicity of this compound. Natural Bond Orbital (NBO) analysis is a computational technique that can provide insights into the charge distribution and orbital interactions within a molecule. researchgate.net In the context of thallium(III) trifluoroacetate, NBO analysis would likely reveal a significant positive charge on the thallium atom and strong donor-acceptor interactions between the filled orbitals of a nucleophile and the empty orbitals of the thallium center. This analysis can help to rationalize the high reactivity of thallium(III) trifluoroacetate towards electron-rich species.

The electrophilicity of the thallium reagent can be modulated by changing the ligands attached to the metal center. While thallium(III) trifluoroacetate is a strong electrophile, other thallium(III) salts with less electron-withdrawing ligands would be expected to show reduced electrophilicity. Computational studies can provide a quantitative comparison of the electrophilicity of different thallium(III) species by calculating their electrophilicity indices or by modeling their interaction energies with a standard set of nucleophiles. researchgate.net

Table 2: Conceptual Comparison of Electrophilicity of Thallium(III) Salts

| Thallium(III) Salt | Ligand Electron-Withdrawing Strength | Relative Electrophilicity (Conceptual) |

| Thallium(III) Trifluoroacetate | Very High | Very High |

| Thallium(III) Acetate (B1210297) | Moderate | High |

| Thallium(III) Chloride | Low | Moderate |

This table is a conceptual representation based on the principles of ligand effects on metal electrophilicity and is not based on specific computational data from the provided search results.

Catalytic Roles and Emerging Developments

Thallium(III) Trifluoroacetate (B77799) as a Lewis Acid Catalyst

Thallium(III) trifluoroacetate is recognized for its function as a Lewis acid, a substance that can accept an electron pair. numberanalytics.comslideshare.net This acidity is enhanced by the presence of the three electron-withdrawing trifluoroacetate groups, which increase the electrophilicity of the thallium(III) center. rsc.org Its role as a Lewis acid is pivotal in promoting a range of organic reactions.

Thallium(III) compounds, including TTFA, have been demonstrated to catalyze various transformations such as the synthesis of α-aminonitriles, acylation reactions, and the formation of carbon-carbon bonds. rsc.org For instance, thallium(III) salts can catalyze the production of α-aminonitriles from aldehydes, amines, and trimethylsilyl (B98337) cyanide. rsc.org In many of these reactions, the thallium(III) salt activates the substrate by coordinating to a Lewis basic site, thereby facilitating subsequent nucleophilic attack or rearrangement.

One of the well-documented applications of thallium(III) compounds is in oxythallation reactions of alkenes and alkynes. slideshare.netrsc.org In these reactions, the thallium(III) salt adds across a double or triple bond, forming an organothallium intermediate. This intermediate can then undergo further reactions, often with solvent participation, to yield oxidized products such as glycols, ethers, or carbonyl compounds. rsc.org The strong electrophilic character of TTFA makes it particularly effective in these transformations. slideshare.net For example, the reaction of hex-1-ene with TTFA in methanol (B129727) leads to the formation of 1,2-dimethoxyhexane and 2-methoxyhexanol through an oxidative dethalliation process. rsc.org

The catalytic activity of thallium(III) salts is also observed in the oxidation of secondary alcohols. Kinetic studies on the oxidation of α-phenyl ethyl alcohols by thallium(III) acetate (B1210297) have suggested a mechanism involving the formation of an electron-deficient carbon center, consistent with the Lewis acidic nature of the Tl(III) species. ias.ac.in

Below is a table summarizing selected reactions where thallium(III) compounds act as Lewis acid catalysts.

| Reaction Type | Substrate | Product | Catalyst System | Reference |

| α-Aminonitrile Synthesis | Aldehydes, Amines, Trimethylsilyl cyanide | α-Aminonitriles | Thallium(III) chloride | rsc.org |

| Oxythallation | Hex-1-ene | 1,2-Dimethoxyhexane, 2-Methoxyhexanol | Thallium(III) trifluoroacetate in Methanol | rsc.org |

| Oxidation of Alcohols | α-Phenyl ethyl alcohol | Corresponding ketone | Thallium(III) acetate | ias.ac.in |

| Cyclization | Homoallylic Alcohols | Cyclic ethers | Thallium(III) propionate | mdpi.com |

Design and Optimization of Catalytic Cycles

A key aspect of sustainable chemistry is the development of catalytic cycles that allow for the use of a substoichiometric amount of a catalyst that is regenerated in each cycle. For thallium(III) trifluoroacetate, a viable catalytic cycle hinges on the Tl(III)/Tl(I) redox couple. numberanalytics.com In a typical oxidative transformation, the Tl(III) species is reduced to Tl(I) after oxidizing the organic substrate. rsc.org To complete the catalytic cycle, the Tl(I) must be re-oxidized to the active Tl(III) state.

The fundamental steps of a generic catalytic cycle involving TTFA can be outlined as follows:

Substrate Activation: The Lewis acidic Tl(III) center of TTFA coordinates to the substrate, activating it for further reaction.

Oxidative Transformation: The substrate undergoes oxidation, often involving nucleophilic attack by the solvent or another reagent. This step results in the formation of the desired product and the reduction of Tl(III) to Tl(I).

Catalyst Regeneration: The inactive Tl(I) species is re-oxidized back to Tl(III) by a stoichiometric co-oxidant.

The efficiency of such a catalytic cycle is dependent on several factors that can be optimized. These include the choice of solvent, reaction temperature, and the nature of the co-oxidant. researchgate.net For instance, in the oxidation of alkenes, the solvent can play a crucial role in the reaction pathway, leading to different products. rsc.org The optimization process aims to maximize the turnover number (TON) and turnover frequency (TOF) of the catalyst, which are measures of catalyst activity and efficiency. researchgate.net

The design of the catalytic cycle also needs to consider the potential for side reactions and catalyst deactivation. For example, the formation of stable organothallium(III) intermediates can sometimes hinder catalyst turnover. The conditions must be tuned to promote the desired product-forming and catalyst-regenerating steps.

Strategies for Regeneration of Thallium(III) Species

The regeneration of the active Tl(III) species from the Tl(I) state is the cornerstone of a successful thallium-catalyzed oxidative process. Several methods have been explored for this re-oxidation step.

One of the most promising methods involves the use of hydrogen peroxide (H₂O₂) as a clean and efficient co-oxidant. A process has been developed for the oxidation of thallium(I) to thallium(III) using hydrogen peroxide in an acidic medium. google.com This method is particularly attractive as the only byproduct is water. The process can be optimized by removing the Tl(III) product from the reaction mixture as it is formed, for example, through extraction or by reaction with an aromatic compound to form an arylthallium(III) ditrifluoroacetate in a trifluoroacetic acid solvent. google.com

Other oxidizing agents have also been investigated for the regeneration of Tl(III). These include:

Peroxodisulfate: The oxidation of Tl(I) to Tl(III) by the peroxodisulfate ion has been studied and proceeds through a chain reaction mechanism initiated by the thermal decomposition of the peroxodisulfate. oup.com

Molecular Oxygen: The conversion of Tl(I) to Tl(III) can be achieved using molecular oxygen in the presence of a Group VIII noble metal catalyst. google.com

Cerium(IV): The reaction between Tl(I) and Ce(IV) can be catalyzed by manganese(II) ions, providing an alternative pathway for Tl(III) regeneration.

The choice of the regeneration strategy depends on the specific reaction conditions and the compatibility of the co-oxidant with the substrates and products. The development of efficient and environmentally benign regeneration methods is an active area of research, aiming to enhance the applicability of thallium(III) compounds as catalysts in sustainable organic synthesis.

Below is a table summarizing various methods for the regeneration of Thallium(III) species.

| Regeneration Method | Oxidizing Agent | Conditions | Reference |

| Hydrogen Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) | Acidic medium | google.com |

| Peroxodisulfate Oxidation | Peroxodisulfate ion (S₂O₈²⁻) | Aqueous acidic solution | oup.com |

| Molecular Oxygen Oxidation | Molecular Oxygen (O₂) | Presence of Group VIII noble metal catalyst | google.com |

Future Research Directions in Trifluoroacetic Acid Thallium Iii Salt Chemistry

Exploration of Novel Organothallium(III) Compounds with Trifluoroacetate (B77799) Ligands

A primary direction for future research is the design and synthesis of novel organothallium(III) compounds where trifluoroacetate ligands are systematically modified. The reactivity of organothallium reagents is intrinsically linked to the nature of the ligands attached to the thallium center. By strategically altering these ligands, it may be possible to fine-tune the steric and electronic properties of the metal center, thereby enhancing reactivity, selectivity, and stability.

Future research could focus on several key areas:

Synthesis of Arylthallium(III) Bis(trifluoroacetates) with Diverse Functionalities: While the direct thallation of arenes with TTFA is well-established, future work could target the synthesis of arylthallium(III) bis(trifluoroacetates) bearing a wider array of functional groups. wikipedia.org This would expand the library of available building blocks for subsequent transformations.

Development of Heterocyclic Organothallium(III) Reagents: The synthesis of organothallium(III) compounds derived from heterocyclic systems is a relatively underexplored area. These reagents could serve as valuable intermediates for the synthesis of complex pharmaceutical and agrochemical targets.

Bioconjugation and Materials Science Applications: The interaction of organothallium(III) compounds with biomacromolecules, such as transfer RNA (tRNA), has been reported. nih.gov This opens the door to the design of novel thallium-based probes for biological systems or the development of new materials with unique electronic or catalytic properties. The synthesis of organothallium(III) trifluoroacetate derivatives with specific biocompatible linkers could be a significant step in this direction.

The table below outlines potential novel organothallium(III) compounds and their prospective applications.

| Class of Compound | Potential Synthetic Route | Prospective Application |

| Functionalized Arylthallium(III) Bis(trifluoroacetates) | Direct thallation of functionalized arenes with TTFA | Precursors for complex substituted aromatic compounds |

| Heterocyclic Thallium(III) Trifluoroacetates | Thallation of heterocycles using modified TTFA reagents | Intermediates in medicinal chemistry |

| Biomolecule-Thallium(III) Conjugates | Reaction of functionalized organothallium compounds with biomolecules | Probes for biological imaging and diagnostics |

| Polymeric Thallium(III) Trifluoroacetate Materials | Incorporation of thallium(III) trifluoroacetate moieties into polymer backbones | Catalytic materials and electronic components |

Advancements in Asymmetric Thallium(III)-Mediated Reactions

The development of asymmetric catalytic reactions is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Despite the utility of thallium(III) salts in various transformations, their application in asymmetric catalysis remains a significant and largely unmet challenge. This area represents a frontier in thallium chemistry, with substantial room for innovation.

The primary hurdle in developing asymmetric thallium(III)-mediated reactions is the design of effective chiral ligands. An ideal chiral ligand would bind to the thallium(III) center, creating a chiral environment that can effectively discriminate between the two enantiotopic faces of a prochiral substrate. One study has reported the use of a chiral thallium(III) carboxylate, thallium tris-[(S)-(-)-triacetoxypropionate], in a ring-contraction reaction. mdpi.com While this represents a step towards asymmetric thallium chemistry, the development of general and highly enantioselective methods is still needed.

Future research efforts could be directed towards:

Design and Synthesis of Chiral Trifluoroacetate-like Ligands: The development of chiral analogues of trifluoroacetic acid that can be readily exchanged with the existing ligands on the thallium(III) center could provide a direct route to chiral-at-metal thallium catalysts.

Exploration of Chiral Bidentate Ligands: Ligands containing two coordinating atoms, such as those based on BINOL, Salen, or phosphine-oxazoline backbones, have been successful in the asymmetric catalysis of other metals and could be adapted for thallium(III).